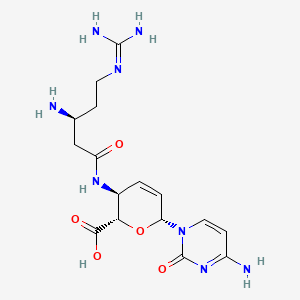
Demethylblasticidin S
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Demethylblasticidin S is a natural product found in Streptomyces lividans and Streptomyces griseochromogenes with data available.
Wissenschaftliche Forschungsanwendungen
Antibiotic Development
2.1 Mechanism of Action
DBS functions by binding to the P site of the ribosome, causing conformational changes that inhibit protein synthesis. This mechanism sets it apart from other antibiotics that target different sites on the ribosome, such as chloramphenicol and linezolid . Understanding this unique action can inform the development of new antibiotics that bypass existing resistance mechanisms.
2.2 Resistance Mechanisms
Research has identified several mechanisms through which bacteria develop resistance to blasticidin S, including the production of blasticidin S deaminase and acetyltransferase enzymes that modify the antibiotic . Investigating these pathways can lead to strategies for overcoming resistance in pathogenic strains.
Therapeutic Applications
3.1 Antifungal Activity
DBS has demonstrated significant antifungal activity against various pathogens, including Aspergillus flavus, where it inhibits aflatoxin production without impairing fungal growth . This property is particularly valuable in agriculture and food safety, where controlling mycotoxin levels is critical.
3.2 Gene Selection in Eukaryotic Systems
Due to its selective toxicity towards eukaryotic cells at certain concentrations, DBS is utilized as a selection marker in transgenic studies. It allows for the identification of successfully transformed cells in laboratory settings . This application is crucial for genetic engineering and biotechnology research.
Case Studies and Research Findings
Eigenschaften
CAS-Nummer |
63257-29-4 |
|---|---|
Molekularformel |
C16H24N8O5 |
Molekulargewicht |
408.41 g/mol |
IUPAC-Name |
(2S,3S,6R)-3-[[(3S)-3-amino-5-(diaminomethylideneamino)pentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid |
InChI |
InChI=1S/C16H24N8O5/c17-8(3-5-21-15(19)20)7-11(25)22-9-1-2-12(29-13(9)14(26)27)24-6-4-10(18)23-16(24)28/h1-2,4,6,8-9,12-13H,3,5,7,17H2,(H,22,25)(H,26,27)(H2,18,23,28)(H4,19,20,21)/t8-,9-,12+,13-/m0/s1 |
InChI-Schlüssel |
OJVBAQZCFZMOBW-NGERZBJRSA-N |
SMILES |
C1=CC(OC(C1NC(=O)CC(CCN=C(N)N)N)C(=O)O)N2C=CC(=NC2=O)N |
Isomerische SMILES |
C1=C[C@@H](O[C@@H]([C@H]1NC(=O)C[C@H](CCN=C(N)N)N)C(=O)O)N2C=CC(=NC2=O)N |
Kanonische SMILES |
C1=CC(OC(C1NC(=O)CC(CCN=C(N)N)N)C(=O)O)N2C=CC(=NC2=O)N |
Synonyme |
demethylblasticidin S |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















